AKB48-d9
Description
Properties
Molecular Formula |
C23H22D9N3O |
|---|---|
Molecular Weight |
374.6 |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)/t16-,17+,18-,23?/i1D3,2D2,3D2,6D2 |
InChI Key |
UCTCCIPCJZKWEZ-KGONJBPQSA-N |
SMILES |
O=C(NC1(C[C@H]2C3)C[C@H]3C[C@H](C2)C1)C4=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C5=C4C=CC=C5 |
Synonyms |
1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Effects
AKB48-d9 exhibits a range of pharmacological effects that are critical for understanding its potential applications. Research indicates that this compound acts as a potent agonist at the cannabinoid receptors, particularly the CB1 receptor. This interaction leads to several observable effects in animal models:
- Dopamine Release : Studies have shown that this compound stimulates dopamine release in the nucleus accumbens shell, which is associated with reward mechanisms and could have implications for addiction research .
- Behavioral Changes : In vivo studies have demonstrated that this compound can impair visual sensorimotor responses and induce hypolocomotion, catalepsy, and hypothermia at varying doses. These behavioral changes are critical for understanding the compound's effects on motor function and sensory processing .
- Cardiorespiratory Effects : The compound has been shown to cause bradycardia (slowed heart rate) and mild bradypnea (reduced breathing rate), indicating potential cardiovascular implications that warrant further investigation .
Behavioral Studies
Behavioral studies utilizing this compound have provided insights into its effects on animal models. The following table summarizes key findings from various studies:
| Study Reference | Subject | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Canazza et al., 2016 | Mice | 0.25 - 3.0 | Hypolocomotion, catalepsy, analgesia |
| Ossato et al., 2017 | Mice | 0.5 - 3.0 | Dopamine release facilitation, motor facilitation |
| De Luca et al., 2016 | Rats | 0.5 - 3.0 | Impaired sensorimotor responses, cardiorespiratory changes |
These studies highlight the complexity of this compound's effects on behavior and physiology, suggesting its potential utility in studying neurological disorders and addiction mechanisms.
Future Research Directions
The research on this compound is still in its infancy, with many avenues yet to be explored:
- Addiction Studies : Given its effects on dopamine release, further research could investigate the addictive potential of this compound.
- Clinical Applications : Understanding the therapeutic window and side effect profile could lead to clinical applications for pain management or neurological disorders.
- Long-term Effects : Studies examining the long-term effects of this compound exposure are crucial for assessing safety and efficacy.
Chemical Reactions Analysis
Metabolic Reactions
AKB48-d9 undergoes hepatic metabolism similar to non-deuterated AKB48, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:
-
Phase I Metabolism : Hydroxylation at the pentyl chain and adamantyl group, forming monohydroxy (M1), dihydroxy (M2), and trihydroxy (M3) metabolites .
-
Phase II Metabolism : Glucuronidation of hydroxylated metabolites to enhance water solubility for excretion .
Table 2: Major Metabolites of this compound
Receptor Binding and Pharmacodynamics
This compound binds to CB₁ cannabinoid receptors with high affinity (Ki = 3.2 nM), mirroring its non-deuterated counterpart . This interaction triggers downstream effects such as:
Key Findings :
-
CB₁ receptor antagonism by AM251 fully blocks this compound’s behavioral effects .
-
Plasma concentrations correlate linearly with hypothermic and cataleptic responses .
Analytical Detection
This compound is quantified using:
Table 3: Analytical Parameters for this compound
| Parameter | Value |
|---|---|
| Retention Time | 6.33 min (LC) |
| LOD | 0.1 ng/mL |
| LOQ | 0.3 ng/mL |
| Recovery Rate | 92–98% (DLLME method) |
Stability and Degradation
This compound exhibits stability under standard storage conditions (−20°C) but degrades via:
Comparison with Similar Compounds
Key Observations:
- Halogenation Effects : The addition of halogens (Cl, Br, F) at position 5 increases molecular weight and alters retention times. For example, 5Br-AKB48 has a higher molecular weight (444.41 g/mol) and longer LC-QTOF retention time (11.11 min) compared to 5Cl-AKB48 (399.96 g/mol; 10.99 min) .
- Deuteration : this compound’s deuterium substitution minimally affects its chromatographic behavior but enables precise quantification in mass spectrometry due to a distinct mass shift .
Pharmacological and Forensic Relevance
- AKB48 and Halogenated Analogs: These compounds act as potent agonists of cannabinoid receptors (CB1/CB2), mimicking Δ⁹-THC effects. 5F-AKB48 is presumed to bind similarly to other synthetic cannabinoids, though formal studies are lacking . Adverse effects include addiction, organ toxicity, and fatalities .
- This compound: Unlike its psychoactive analogs, this compound is non-psychoactive and serves as a stable isotopic internal standard. Its use in methods like LC-HRMS ensures accurate detection of parent compounds and metabolites in biological matrices .
Legal and Regulatory Status
- This compound: Not scheduled but restricted to forensic and research applications. Its distribution is tightly controlled to prevent misuse .
Analytical Differentiation
| Parameter | This compound | 5Cl-AKB48 | 5Br-AKB48 |
|---|---|---|---|
| Mass Shift | +9 Da (deuteration) | +34.46 Da (Cl) | +78.91 Da (Br) |
| LC-QTOF RT (min) | ~10.99* | 10.99 | 11.11 |
| GC-MS RT (min) | Not reported | 9.287 | 9.488 |
*Assumed retention time similarity to AKB48.
Preparation Methods
Deuterium Incorporation Strategies
This compound is synthesized through selective deuteration of the parent compound, targeting the pentyl side chain to replace nine hydrogen atoms with deuterium. The canonical SMILES notation (O=C(NC1(C[C@H]2C3)C[C@H]3CC@HC1)C4=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C5=C4C=CC=C5) confirms deuteration at the 2,2,3,3,4,4,5,5,5 positions of the pentyl group. This isotopic labeling minimizes metabolic interference while preserving the pharmacological activity required for accurate quantification.
Deuterium exchange typically employs acid- or base-catalyzed reactions using deuterated solvents (e.g., DO or CDOD) under controlled temperatures (50–80°C). However, direct synthesis from deuterated precursors, such as 1-pentyl-d9-1H-indazole-3-carboxylic acid, ensures higher isotopic purity (>99% deuterium enrichment). The adamantyl moiety remains unmodified due to its structural rigidity and resistance to deuteration under standard conditions.
Regulatory Considerations
As AKB48 is classified as a Schedule I controlled substance under the U.S. Controlled Substances Act, the synthesis of this compound requires adherence to DEA exempt preparation guidelines. These stipulate that the compound must be:
-
Distributed exclusively for forensic or research purposes.
-
Formulated at concentrations ≤10 mM in methanol.
-
Stored in tamper-evident containers at -20°C to prevent degradation.
Purification and Formulation
Chromatographic Purification
Post-synthesis purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a biphenyl column (e.g., Restek Ultra Biphenyl, 100 × 2.1 mm, 5 µm) and a gradient elution of 0.01% formic acid in water (mobile phase A) and 0.01% formic acid in 50:50 methanol:acetonitrile (mobile phase B). The optimized gradient ramps from 50% B to 90% B over 19.5 minutes at a flow rate of 0.5 mL/min, achieving baseline separation of this compound from non-deuterated impurities.
| Parameter | Value |
|---|---|
| Column | Restek Ultra Biphenyl |
| Flow Rate | 0.5 mL/min |
| Gradient Time | 19.5 minutes |
| Detection Wavelength | 214 nm (DAD) |
| Retention Time | 12.3 minutes |
Stock Solution Preparation
This compound is formulated as a 10 mM solution in methanol, with aliquots stored at -20°C to minimize freeze-thaw degradation. For lower concentrations, serial dilutions are prepared in methanol containing 0.1% formic acid to enhance solubility and ionization efficiency during MS analysis.
| Stock Concentration | Volume (µL) | Final Concentration |
|---|---|---|
| 10 mM | 25 | 1 mM |
| 1 mM | 50 | 0.1 mM |
Analytical Validation
LC-MS/MS Quantification
This compound is quantified using a Shimadzu UFLCxr system coupled to an AB Sciex 5500 Qtrap mass spectrometer. Positive electrospray ionization (ESI+) is employed with multiple reaction monitoring (MRM) targeting the transition m/z 374.6 → 155.1 (quantifier) and m/z 374.6 → 127.0 (qualifier). Collision energy (CE) and declustering potential (DP) are optimized to 36 V and 10 V, respectively.
| Parameter | Value |
|---|---|
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 374.6 |
| Product Ions (m/z) | 155.1, 127.0 |
| Collision Energy (CE) | 36 V |
| Declustering Potential (DP) | 10 V |
Method Validation
Linear dynamic ranges (0.1–100 µg/L, r > 0.994) are established using calibration curves spiked with this compound in human serum. Intra- and inter-day precision (CV < 15%) and accuracy (85–115%) meet FDA guidelines for bioanalytical methods. Limits of detection (LOD) and quantification (LOQ) are determined as 0.05 µg/L and 0.1 µg/L, respectively.
Applications in Forensic Toxicology
Matrix Effects and Recovery
In blood and urine matrices, this compound demonstrates 92–98% recovery after protein precipitation with acetonitrile (1:3 v/v). Matrix effects are mitigated by post-column infusion of deuterated internal standards, which correct for ion suppression/enhancement effects during MS analysis.
Case Study: Prison Contraband Analysis
This compound enabled the identification of AKB48 in prison contraband samples (e.g., impregnated paper sheets) via GC-MS after methanolic extraction. The deuterated standard provided retention time alignment (<0.1-minute deviation) and fragmentation pattern matching, confirming the presence of AKB48 at concentrations up to 15 µg/g .
Q & A
Q. How do structural modifications of this compound impact its functional outcomes in comparative studies?
- Methodological Answer : Synthesize analogs with targeted substitutions (e.g., halogenation, alkyl chain variation). Use structure-activity relationship (SAR) models to correlate modifications with receptor affinity/efficacy. Validate in silico predictions via functional assays (e.g., cAMP inhibition for CB1 agonism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
